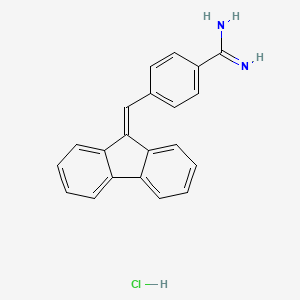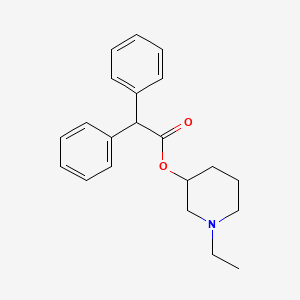
皮瓦尼克
描述
科学研究应用
Pivanex has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用机制
Target of Action
Pivanex, also known as AN-9 or Pivaloyloxymethyl butyrate, primarily targets Histone Deacetylases (HDACs) and the bcr-abl protein . HDACs play a crucial role in the regulation of gene expression, and their aberrant recruitment is associated with many malignancies . The bcr-abl protein is a fusion protein that is often associated with certain types of leukemia .
Mode of Action
Pivanex is an analog of butyric acid and acts as a histone deacetylase inhibitor . It down-regulates the bcr-abl protein and enhances apoptosis . The anticancer effect of Pivanex is assumed to stem primarily from the release of butyric acid, an HDAC inhibitor . The increased potency of Pivanex over butyric acid is most likely due to its increased permeability across cell membranes, allowing for efficient delivery of butyric acid to subcellular targets .
Biochemical Pathways
Pivanex affects the biochemical pathways related to histone acetylation and cell differentiation . Histone acetylation plays a key role in the regulation of transcription by modulating chromatin structure . Pivanex, by inhibiting HDACs, can alter this process, leading to changes in gene expression that can induce tumor cell differentiation and apoptosis .
Pharmacokinetics
It is known that pivanex is an orally active compound and it is rapidly and extensively transported intracellularly due to its high lipophilicity .
Result of Action
The action of Pivanex leads to significant molecular and cellular effects. It inhibits tumor cell growth and induces tumor cell differentiation and apoptosis . Pivanex has shown single-agent activity in non-small cell lung cancer (NSCLC) patients . It also has antimetastatic and antiangiogenic properties .
生化分析
Biochemical Properties
Pivanex plays a crucial role in biochemical reactions, particularly in the regulation of gene expression. It interacts with HDAC enzymes, leading to the inhibition of these enzymes . This interaction results in the down-regulation of the bcr-abl protein, which is often associated with certain types of cancers . The inhibition of HDAC enzymes by Pivanex enhances apoptosis, the programmed cell death process .
Cellular Effects
Pivanex has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . Pivanex has been shown to inhibit tumor cell growth, induce tumor cell differentiation, and promote apoptosis . It also has the ability to suppress the expression of multi-drug resistance (MDR) in a time and dose-dependent fashion in most cell lines .
Molecular Mechanism
The molecular mechanism of Pivanex involves its action as a histone deacetylase inhibitor. It causes apoptosis of cancer cells through signaling cellular differentiation . Pivanex is rapidly and extensively transported intracellularly due to its high lipophilicity, where it undergoes esterase-mediated hydrolysis to form pivalic acid, formaldehyde, and Butyric acid .
Temporal Effects in Laboratory Settings
In laboratory settings, Pivanex demonstrates significant anti-proliferation activity in K562 cells . The optimal results are obtained when cells are treated with Pivanex for 24 to 72 hours prior to treatment with other drugs . Pivanex also shows a time and dose-dependent suppression of MDR expression .
Metabolic Pathways
As an HDAC inhibitor, Pivanex likely interacts with various enzymes and cofactors involved in gene expression and apoptosis .
Transport and Distribution
The transport and distribution of Pivanex within cells and tissues are not explicitly detailed in the available literature. Due to its high lipophilicity, Pivanex is rapidly and extensively transported intracellularly .
Subcellular Localization
As an HDAC inhibitor, it is likely that Pivanex localizes to the nucleus where it can exert its effects on gene expression .
准备方法
Synthetic Routes and Reaction Conditions
Pivanex is synthesized through the esterification of butyric acid with pivaloyloxymethyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In industrial settings, the production of Pivanex involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound .
化学反应分析
Types of Reactions
Pivanex undergoes several types of chemical reactions, including:
Hydrolysis: Pivanex is hydrolyzed by esterases to release butyric acid, pivalic acid, and formaldehyde.
Oxidation: The compound can undergo oxidation reactions, although these are less common in biological systems.
Substitution: Pivanex can participate in nucleophilic substitution reactions due to the presence of the ester functional group.
Common Reagents and Conditions
Hydrolysis: Esterases or acidic conditions can catalyze the hydrolysis of Pivanex.
Oxidation: Oxidizing agents such as potassium permanganate can be used, although this is not typical in biological contexts.
Substitution: Nucleophiles such as amines or alcohols can react with Pivanex under basic conditions.
Major Products Formed
Hydrolysis: Butyric acid, pivalic acid, and formaldehyde.
Oxidation: Oxidized derivatives of Pivanex.
Substitution: Substituted esters or amides, depending on the nucleophile used.
相似化合物的比较
Pivanex is often compared with other histone deacetylase inhibitors, such as:
Butyric acid: Pivanex is more potent than butyric acid in inducing malignant cell differentiation and inhibiting tumor growth.
Suberoylanilide hydroxamic acid (SAHA): Both compounds inhibit histone deacetylase, but Pivanex has shown more favorable pharmacological properties in some studies.
Valproic acid: While both are histone deacetylase inhibitors, Pivanex has demonstrated greater efficacy in certain cancer models.
Pivanex’s unique properties, such as its high lipophilicity and ability to release butyric acid intracellularly, make it a valuable compound in cancer research and therapy .
属性
IUPAC Name |
butanoyloxymethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-6-8(11)13-7-14-9(12)10(2,3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKLFBYWXZYSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190818 | |
| Record name | AN 9 (ion exchanger) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pivaloyloxymethyl butyrate is a histone deacetylase inhibitor analog of butyric acid that causes apoptosis of cancer cells through signaling cellular differentiation. It is rapidly and extensively transported intracellularly because of its high lipophilicity, where it undergoes esterase-mediated hydrolysis to form pivalic acid, formaldehyde, and BA. | |
| Record name | AN-9 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05103 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
122110-53-6, 37380-45-3 | |
| Record name | Pivaloyloxymethyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122110-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AN 9 (ion exchanger) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037380453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivanex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122110536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AN-9 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05103 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AN 9 (ion exchanger) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AN-9 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VNK5440P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1678432.png)


